molecular formula C14H14O8 B1329347 Tetramethyl pyromellitate CAS No. 635-10-9

Tetramethyl pyromellitate

Cat. No. B1329347
CAS RN: 635-10-9
M. Wt: 310.26 g/mol
InChI Key: QVEIFJBUBJUUMB-UHFFFAOYSA-N
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Description

Tetramethyl pyromellitate is a derivative of pyromellitic acid, which is known for its ability to form hydrogen-bonding anionic networks. This characteristic is particularly evident when pyromellitic acid is partially deprotonated, as seen in the construction of π-radical cationic salts with tetrathiafulvalene (TTF) derivatives . The unique anionic networks formed by pyromellitate play a crucial role in the molecular assembly and properties of these salts.

Synthesis Analysis

The synthesis of pyromellitate derivatives involves the deprotonation of pyromellitic acid and its subsequent interaction with organic cations like TTF derivatives. In the case of the TTF salts, pyromellitate forms two-dimensional sheets within the crystal structure, which are connected by rhombic-type inter-anionic connections . This synthesis approach allows for the creation of complex structures with specific electronic properties due to the π-radical cationic state of the TTF derivatives.

Molecular Structure Analysis

The molecular structure of pyromellitate derivatives is characterized by their ability to form extensive hydrogen-bonding networks. In the context of TTF salts, pyromellitate anions are arranged in two-dimensional sheets and are connected in a typical pattern for this anion . The TTF derivatives themselves are found in a π-radical mono-cationic state and are dimerized within the space created by the anionic networks. This arrangement is crucial for the electronic properties of the resulting materials.

Chemical Reactions Analysis

Pyromellitate derivatives exhibit interesting reactivity, particularly in their interactions with other molecules. For instance, the addition of tetraalkylammonium salts to solutions of pyromellitamide derivatives can significantly alter the viscosity of these solutions, indicating a strong response to the presence of small anions . This sensitivity to anions is a key aspect of the chemical reactivity of pyromellitate-based materials and can be exploited in various applications, such as tissue engineering and drug delivery.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethyl pyromellitate and its derivatives are influenced by their molecular structure and the interactions they can form. For example, the hierarchical assembly of tetrahexyl pyromellitamide into gels demonstrates the material's ability to form different aggregate structures, which is supported by viscosity measurements and morphology studies . Additionally, the use of tetramethylammonium salts in pyrolytic techniques has been shown to be effective for the selective methylation of free acids and the characterization of lignin in plant tissues . These properties highlight the versatility and potential applications of pyromellitate derivatives in analytical chemistry and materials science.

Scientific Research Applications

  • Lithium-Ion Batteries Application : A study by Xu et al. (2014) highlighted the synthesis of lithium poly(pyromellitic acid borate) (PPAB), which demonstrated high lithium ionic conductivity and a broad electrochemical window, making it suitable for lithium-ion battery applications.

  • π-Radical Cationic Salts Formation : Pyromellitate is also used in the formation of π-radical cationic salts with tetrathiafulvalene (TTF) derivatives, as explored by Shiono et al. (2007). This study showed the ability of pyromellitate to form two-dimensional sheets in crystals, indicating potential in material science applications.

  • Metal-Organic Framework Synthesis : Pyromellitate has been used in the synthesis of metal-organic frameworks (MOFs), as illustrated by Volkringer et al. (2010). Their research resulted in a new porous MOF-type aluminum pyromellitate with high surface area, highlighting its potential in various applications including gas storage and catalysis.

  • Polymer Synthesis : Pyromellitic diimides-containing conjugated polymers have been synthesized for potential use as n-channel semiconducting materials, as per the study by Hu and Zhang (2012). These polymers show strong intermolecular interactions and solution processibility.

  • Tribological Fluids Development : Research by Mirci and Herdan (1998) demonstrated the synthesis of pyromellitic esters with enhanced aromatic content and a mixed structure, considered for use as synthetic ester oils with superior thermal resistance and adequate tribological properties.

  • Radiative and Radiationless Processes Study : The study of charge-transfer complexes of pyromellitic dianhydride with hexamethylbenzene, as researched by Prochorow and Siegoczyński (1969), provides insights into the radiative and radiationless transitions in these complexes, relevant to the field of photochemistry.

Safety And Hazards

When handling Tetramethyl pyromellitate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Tetramethyl pyromellitate were not found in the search results, research on similar compounds like pyrene-based ligands suggests potential applications in the design and development of novel structures for various applications .

properties

IUPAC Name

tetramethyl benzene-1,2,4,5-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEIFJBUBJUUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212898
Record name Tetramethyl benzene-1,2,4,5-tetracarboxylate
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Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetramethyl pyromellitate

CAS RN

635-10-9
Record name Tetramethyl pyromellitate
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Record name Tetramethyl pyromellitate
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Record name Tetramethyl pyromellitate
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Record name Tetramethyl benzene-1,2,4,5-tetracarboxylate
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Record name Tetramethyl benzene-1,2,4,5-tetracarboxylate
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Record name TETRAMETHYL PYROMELLITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
M Fagnoni, M Mella, A Albini - Journal of physical organic …, 1997 - Wiley Online Library
… Indeed, when 1a was irradiated in the presence of tetramethyl pyromellitate (TMPM, 0·01 M) a new reaction took place, and after the irradiation 3ax was obtained by flash …
Number of citations: 13 onlinelibrary.wiley.com
M Yoshida, H Katayama, E Iwamoto… - Journal of The Japan …, 1970 - jstage.jst.go.jp
… of dimethyl 4, 5-dimethylphthalate and tetramethyl pyromellitate to inner standard material(… to alkyltrimethyl pyromellitate and PMA to tetramethyl pyromellitate respectively. The reactions …
Number of citations: 0 www.jstage.jst.go.jp
JB Paine Iii - The Journal of Organic Chemistry, 2008 - ACS Publications
… Trimethyl pyromellitate has been reported (27) as the result of a selective saponification of tetramethyl pyromellitate (6a) with 1,1-dimethylhydrazine. This reagent effects S N 2 attack on …
Number of citations: 12 pubs.acs.org
T Sakakibara, S Nishimura, K Kimura, S Fujioka… - Tetrahedron …, 1971 - Elsevier
In the previous paper&, we described the formation of cinnamic acid derivatives from saturated aliphatic acids and aromatic compounds by palladium (II) salts. In the course of further …
Number of citations: 6 www.sciencedirect.com
B Bannister, BB Elsner - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… A second hexanoyl group was introduced by the same method and shown to occupy the 7-position by degradation to tetramethyl pyromellitate. Reduction followed by dehydrogenation …
Number of citations: 9 pubs.rsc.org
M Fagnoni, M Mella, A Albini - The Journal of Organic Chemistry, 1998 - ACS Publications
… A convenient reaction was generally obtained by using tetramethyl pyromellitate (TMPM) as the sensitizer, as reported in Table 1. Equally well worked the 1,4-naphthalenedicarbonitrile …
Number of citations: 28 pubs.acs.org
K Fukui, K Senda, Y Shigemitsu… - The Journal of Organic …, 1972 - ACS Publications
… Tetramethyl pyromellitate (mp 142.5143.5) was obtained by the esterification of the corresponding acid. Alkylbenzenes were purified by concentrated H2S04, dried on sodium wire, and …
Number of citations: 23 pubs.acs.org
H Esener, T Uyar - dyes and pigments, 2007 - Elsevier
… Twenty-four grams of (0.0774 mol) tetramethyl pyromellitate is added to it. The flask was fixed to reflux condenser and heated on an electrical heater for 30 min. The flask was then …
Number of citations: 9 www.sciencedirect.com
XS Cong, M Li, NC Ji, LH Wang, X Yu - Energy, Environmental & …, 2016 - World Scientific
Shengli residue obtained from the sequential solvent extraction of Shengli lignite at room and elevated temperatures was mildly oxidized with NaOCl. The molecular composition of …
Number of citations: 4 www.worldscientific.com
MP Byrn, CJ Curtis, Y Hsiou, SI Khan… - Journal of the …, 1993 - ACS Publications
Analysis of the molecular packing in over 200 tetraarylporphyrin-based lattice clathrates reveals a strong conservation of host structure. In most cases, formation of porphyrin-based …
Number of citations: 446 pubs.acs.org

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